molecular formula C7H5F3O B1599351 2,4,5-Trifluoroanisole CAS No. 5006-38-2

2,4,5-Trifluoroanisole

Cat. No.: B1599351
CAS No.: 5006-38-2
M. Wt: 162.11 g/mol
InChI Key: SKYXLDSRLNRAPS-UHFFFAOYSA-N
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Description

2,4,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O It is a trifluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trifluoroanisole can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound.

Another method involves the use of 2,4,5-trifluorobenzaldehyde as a starting material. This compound can be subjected to a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions. The process typically employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: The methoxy group can be oxidized to form 2,4,5-trifluorophenol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2,4,5-trifluorotoluene using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of various substituted trifluoroanisoles.

    Oxidation: Formation of 2,4,5-trifluorophenol.

    Reduction: Formation of 2,4,5-trifluorotoluene.

Scientific Research Applications

2,4,5-Trifluoroanisole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the design of fluorinated analogs of biologically active molecules to study their interactions with biological targets.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoroanisole depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2,4,5-Trifluoroanisole can be compared with other trifluorinated anisoles, such as 2,3,4-trifluoroanisole and 2,3,5-trifluoroanisole. These compounds share similar structural features but differ in the positions of the fluorine atoms on the benzene ring. The unique arrangement of fluorine atoms in this compound can lead to distinct chemical and physical properties, such as differences in reactivity, boiling point, and solubility.

List of Similar Compounds

  • 2,3,4-Trifluoroanisole
  • 2,3,5-Trifluoroanisole
  • 2,3,6-Trifluoroanisole
  • 2,4,6-Trifluoroanisole

These compounds can be used as reference points to understand the unique properties and applications of this compound.

Properties

IUPAC Name

1,2,4-trifluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYXLDSRLNRAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407750
Record name 2,4,5-TRIFLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-38-2
Record name 2,4,5-TRIFLUOROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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